molecular formula C6H6BrCl2N B1524790 5-Bromo-2-(chloromethyl)pyridine hydrochloride CAS No. 936342-91-5

5-Bromo-2-(chloromethyl)pyridine hydrochloride

Cat. No. B1524790
M. Wt: 242.93 g/mol
InChI Key: YDXPFHGVFYBITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(chloromethyl)pyridine hydrochloride is a chemical compound with the CAS Number: 936342-91-5. It has a molecular weight of 242.93 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 5-Bromo-2-(chloromethyl)pyridine hydrochloride involves the use of thionyl chloride . The reaction is carried out at room temperature and the yield is approximately 98% .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5BrClN.ClH/c7-5-1-2-6(3-8)9-4-5;/h1-2,4H,3H2;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Acyclic Pyridine C-Nucleosides

The synthesis of acyclic pyridine C-nucleosides was explored through a series of reactions starting from bromo-chloromethylpyridine hydrochloride derivatives. These nucleosides were evaluated for their biological activity against tumor cell lines and viruses, although no significant activity was observed. This research highlights the compound's utility in the synthesis of complex organic molecules (Hemel et al., 1994).

Pyridine Hydrochloride in Organic Synthesis

Pyridine hydrochloride, related to the chemical of interest through its pyridine core and use in halogen exchange reactions, has been demonstrated as an efficient reagent for synthesizing chloro compounds from bromo derivatives, particularly in pyridine and quinoline series. This underscores the reagent's versatility in organic synthesis (Mongin et al., 1996).

Spectroscopic and Theoretical Studies

A study on a trifluoromethyl-substituted bromopyridine explored its spectroscopic properties, structural characteristics through DFT, and its biological applications including antimicrobial activities. This illustrates the broader category of bromopyridines' potential in both theoretical chemistry studies and practical applications (Vural & Kara, 2017).

Antitumor Activity of Pyridinesulfonamide Derivatives

Research into the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide has revealed insights into the relationship between molecular structure and biological activity, particularly in terms of antitumor properties and inhibition of PI3Kα kinase. This highlights the compound's relevance in medicinal chemistry and drug design (Zhou et al., 2015).

Hyperbranched Polyelectrolytes

The synthesis of hyperbranched polyelectrolytes from bis(bromomethyl)pyridine hydrobromide showcases the compound's application in materials science, particularly in creating novel polymeric materials with potentially unique properties (Monmoton et al., 2008).

Safety And Hazards

The compound is classified as a danger according to the GHS05 pictogram . Hazard statements include H314, which indicates that it causes severe skin burns and eye damage . Precautionary statements include P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P403+P233, and P501 .

properties

IUPAC Name

5-bromo-2-(chloromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN.ClH/c7-5-1-2-6(3-8)9-4-5;/h1-2,4H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXPFHGVFYBITC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10701213
Record name 5-Bromo-2-(chloromethyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10701213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(chloromethyl)pyridine hydrochloride

CAS RN

936342-91-5
Record name 5-Bromo-2-(chloromethyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10701213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of (5-bromo-pyridin-2-yl)-methanol (104 g, 0.66 mol) in methylene chloride (833 mL) in two neck flask was placed in water bath. Thionyl chloride (80.5 mL, 1.33 mol) was dropwise added to the reaction mixture using dropping funnel and stirred at room temperature for 1.5 hr. Then, thionyl chloride (20 mL, 0.33 mol) was additionally added to the reaction mixture and stirred for 2.5 hr. After completion of the reaction, the reaction mixture was transferred to a round bottom flask. Methylene chloride and thionyl chloride were evaporated off. Toluene (2×100 mL) was added to the residue and azeotropically removed all the residual thionyl chloride. The residue was dried on vacuum for overnight to give the title compound (129.6 g, 96%) as a pink solid. MS-ESI m/z 207.91 (M+H)+.
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
833 mL
Type
solvent
Reaction Step One
Quantity
80.5 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
96%

Synthesis routes and methods II

Procedure details

To a toluene (20.0 mL) solution of (5-bromo-pyridin-2-yl)-methanol (4.70 g, 25.0 mmol) described in Manufacturing Example 54-1-1 was added dropwise thionyl chloride (3.65 mL, 50.1 mmol) on an ice bath (0° C.) under nitrogen atmosphere, which was stirred for 5 minutes at room temperature. The solvent was evaporated under a reduced pressure to obtain the title compound (4.2 g, 69.2%) as a hydrochloride.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
3.65 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
69.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(chloromethyl)pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(chloromethyl)pyridine hydrochloride
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(chloromethyl)pyridine hydrochloride
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(chloromethyl)pyridine hydrochloride
Reactant of Route 5
5-Bromo-2-(chloromethyl)pyridine hydrochloride
Reactant of Route 6
5-Bromo-2-(chloromethyl)pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.